molecular formula C19H19N3O3 B11295720 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-phenylethyl)acetamide

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11295720
M. Wt: 337.4 g/mol
InChI Key: FBFQWULDOMVTDS-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxino-benzimidazole core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the dioxino-benzimidazole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step involves the acylation of the core structure with N-(2-phenylethyl)acetamide under controlled conditions to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzothiazol-2-amine: Another compound with a similar dioxino core structure.

    2,3-dihydro-1,4-dioxino[2,3-g]benzofuran derivatives: Compounds with related structures and potential biological activities.

Uniqueness

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to its specific combination of the dioxino-benzimidazole core with the N-(2-phenylethyl)acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C19H19N3O3/c23-19(20-7-6-14-4-2-1-3-5-14)12-22-13-21-15-10-17-18(11-16(15)22)25-9-8-24-17/h1-5,10-11,13H,6-9,12H2,(H,20,23)

InChI Key

FBFQWULDOMVTDS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=N3)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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